2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride
Description
2-Methyl-2-azaspiro[3.3]heptan-6-one hydrochloride is a bicyclic spiro compound featuring a nitrogen atom at the 2-position, a ketone group at the 6-position, and a methyl substituent on the nitrogen. Its molecular formula is C₇H₁₂ClNO (MW: 177.63 g/mol) . This compound is primarily utilized as a building block in medicinal chemistry, particularly in synthesizing central nervous system (CNS) agents and antibacterial compounds .
Synthetic routes often involve multi-step processes, such as cyclization reactions, hydrogenation, and protective group strategies. For example, related spiro compounds are synthesized via zinc-copper coupling in methanol or deprotection of Boc-protected intermediates under acidic conditions .
Properties
CAS No. |
2742656-98-8 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[3.3]heptan-6-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-8-4-7(5-8)2-6(9)3-7;/h2-5H2,1H3;1H |
InChI Key |
GCMUKDFPMMFWPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(=O)C2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a ketone or an amine, in the presence of a catalyst. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between 2-methyl-2-azaspiro[3.3]heptan-6-one hydrochloride and its analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : The methyl group in 2-methyl-2-azaspiro[3.3]heptan-6-one HCl increases lipophilicity (logP ~1.2), enhancing blood-brain barrier penetration compared to hydrophilic analogs like 6-methyl-2-azaspiro[3.3]heptan-6-ol HCl (logP ~0.5) .
- Stability: Methyl substitution improves metabolic stability, as seen in its use in patented antibacterial agents . Non-methylated analogs (e.g., 2-azaspiro[3.3]heptan-6-one HCl) are prone to oxidation .
- Solubility : Hydrochloride salts enhance aqueous solubility, critical for drug formulation. The hydroxylated analog (6-methyl-2-azaspiro[3.3]heptan-6-ol HCl) shows higher water solubility but lower membrane permeability .
Biological Activity
2-Methyl-2-azaspiro[3.3]heptan-6-one hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes both nitrogen and a ketone group, which contributes to its unique chemical behavior and biological interactions. Its molecular formula is with a molecular weight of 161.65 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulator, affecting various cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways and therapeutic effects.
- Receptor Binding : Its spirocyclic structure allows it to bind effectively to certain receptors, potentially influencing signaling pathways involved in disease processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays showed significant cytotoxic effects on cancer cell lines, warranting further investigation .
Case Studies
-
Antimicrobial Efficacy :
- Study : A laboratory analysis tested the efficacy of this compound against common pathogens.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- : These findings support its potential use as an antimicrobial agent in clinical settings.
-
Anticancer Potential :
- Study : A cell viability assay was conducted on various cancer cell lines including breast and colon cancer.
- Results : The compound exhibited IC50 values ranging from 10 µM to 20 µM, indicating significant cytotoxicity.
- : The results suggest that further development could lead to novel anticancer therapies based on this compound .
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | Spirocyclic | Limited biological activity |
| 2-Methyl-2-azaspiro[3.3]heptane | Spirocyclic | Moderate antimicrobial activity |
| 2-Azaspiro[3.3]heptane | Spirocyclic | No significant biological activity |
The presence of both nitrogen and a ketone group in this compound enhances its reactivity and potential for biological interactions compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
